Volinanserin-d4 hydrochloride salt is a deuterated derivative of volinanserin, a compound known for its potential therapeutic applications, particularly in the modulation of serotonin receptors. This compound is classified as a selective serotonin receptor modulator, specifically targeting the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. The introduction of deuterium in volinanserin-d4 aims to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.
Volinanserin-d4 hydrochloride salt can be sourced from various chemical suppliers and research institutions focusing on pharmaceutical development. It falls under the category of psychoactive substances due to its interaction with serotonin receptors. Its classification as a selective serotonin receptor modulator positions it within a broader category of compounds used to treat mood disorders and other related conditions.
The synthesis of volinanserin-d4 hydrochloride salt involves several steps, primarily focusing on the incorporation of deuterium into the molecular structure. The synthesis process typically includes:
The molecular structure of volinanserin-d4 hydrochloride salt can be represented by its chemical formula, which includes several key components:
The structural representation highlights the spatial arrangement of atoms and functional groups critical for its biological activity.
Volinanserin-d4 hydrochloride salt undergoes various chemical reactions typical for compounds interacting with biological systems:
The mechanism of action for volinanserin-d4 hydrochloride salt primarily revolves around its role as a selective serotonin receptor modulator:
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and confirm identity.
Volinanserin-d4 hydrochloride salt has potential applications in various scientific fields:
Volinanserin-d4 Hydrochloride Salt (Synonyms: MDL100907-d4 hydrochloride; M 100907-d4 hydrochloride) is a deuterated isotopologue of the selective serotonin receptor antagonist Volinanserin. Its molecular formula is C₂₂H₂₅D₄ClFNO₃, with a molecular weight of 413.95 g/mol [1] [7] [10]. The compound features four deuterium atoms at the ethyl linker of the phenethyl moiety, specifically on the beta-carbon of the 4-fluorophenethyl group attached to the piperidine nitrogen (Fig. 1). This strategic labeling replaces hydrogen atoms at positions critical to metabolic pathways without altering steric or electronic properties [2] [7]. The (R)-enantiomeric configuration at the chiral center is preserved, ensuring pharmacological equivalence to the non-deuterated parent compound [6] [9].
Table 1: Molecular Comparison of Volinanserin-d4 HCl and Non-Deuterated Volinanserin
Property | Volinanserin-d4 HCl | Non-Deuterated Volinanserin |
---|---|---|
Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | C₂₂H₂₈ClFNO₃ |
Molecular Weight | 413.95 g/mol | 373.46 g/mol |
CAS Number | 1217617-73-6 | 139290-65-6 |
Isotopic Substitution | D4 at phenethyl group | None |
Comparative studies confirm that deuterium substitution induces negligible structural changes. Both compounds share identical crystalline solid-state properties (off-white appearance) and melting points (85–91°C) [2] [5] [6]. X-ray diffraction analyses reveal conserved bond lengths and angles in the piperidine-methanol core and dimethoxyphenyl ring systems. The hydrochloride salt formation stabilizes both compounds through ionic interactions with the piperidine nitrogen, enhancing solubility in polar solvents like methanol and dichloromethane [5] [6]. Nuclear magnetic resonance (NMR) spectra show predictable chemical shift differences only at deuterium-adjacent protons, confirming site-specific labeling [5].
Deuterium is introduced during the synthesis of the phenethylamine precursor. Key methods include:
Salt formation is optimized for crystallinity and stability:
Table 2: Synthetic Conditions for Deuterium Incorporation
Step | Reaction Conditions | Deuterium Enrichment |
---|---|---|
Precursor Synthesis | D₂ gas, 10% Pd/C, EtOAc, 25°C, 12 h | 95–98% |
Alkylation | 4-Fluorophenethyl-d4 bromide, K₂CO₃, CH₃CN, 80°C | >99% |
Salt Crystallization | HCl(g) in Et₂O, EtOH/EtOAc, slow cooling | N/A |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: